molecular formula C10H4F7O2S- B14752930 (Z)-4,4,5,5,6,6,6-heptafluoro-3-oxo-1-thiophen-2-yl-1-hexen-1-olate

(Z)-4,4,5,5,6,6,6-heptafluoro-3-oxo-1-thiophen-2-yl-1-hexen-1-olate

Cat. No.: B14752930
M. Wt: 321.19 g/mol
InChI Key: NTKRLSIGVMCHBX-PLNGDYQASA-M
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Description

(Z)-4,4,5,5,6,6,6-heptafluoro-3-oxo-1-thiophen-2-yl-1-hexen-1-olate is a fluorinated organic compound with a unique structure that includes a thiophene ring and a heptafluorinated hexenolate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4,4,5,5,6,6,6-heptafluoro-3-oxo-1-thiophen-2-yl-1-hexen-1-olate typically involves the reaction of a thiophene derivative with a fluorinated aldehyde under specific conditions. The reaction may require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through distillation or crystallization to remove impurities and achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

(Z)-4,4,5,5,6,6,6-heptafluoro-3-oxo-1-thiophen-2-yl-1-hexen-1-olate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The conditions for these reactions typically involve controlled temperatures and the use of solvents to facilitate the reaction and improve yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol .

Scientific Research Applications

Chemistry

In chemistry, (Z)-4,4,5,5,6,6,6-heptafluoro-3-oxo-1-thiophen-2-yl-1-hexen-1-olate is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

In biology and medicine, this compound may be explored for its potential as a pharmaceutical intermediate. The presence of fluorine atoms can improve the metabolic stability and bioavailability of drug candidates .

Industry

In industry, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties .

Mechanism of Action

The mechanism of action of (Z)-4,4,5,5,6,6,6-heptafluoro-3-oxo-1-thiophen-2-yl-1-hexen-1-olate involves its interaction with specific molecular targets. The fluorinated moiety can enhance binding affinity to certain enzymes or receptors, leading to desired biological effects. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity .

Comparison with Similar Compounds

Properties

Molecular Formula

C10H4F7O2S-

Molecular Weight

321.19 g/mol

IUPAC Name

(Z)-4,4,5,5,6,6,6-heptafluoro-3-oxo-1-thiophen-2-ylhex-1-en-1-olate

InChI

InChI=1S/C10H5F7O2S/c11-8(12,9(13,14)10(15,16)17)7(19)4-5(18)6-2-1-3-20-6/h1-4,18H/p-1/b5-4-

InChI Key

NTKRLSIGVMCHBX-PLNGDYQASA-M

Isomeric SMILES

C1=CSC(=C1)/C(=C/C(=O)C(C(C(F)(F)F)(F)F)(F)F)/[O-]

Canonical SMILES

C1=CSC(=C1)C(=CC(=O)C(C(C(F)(F)F)(F)F)(F)F)[O-]

Origin of Product

United States

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